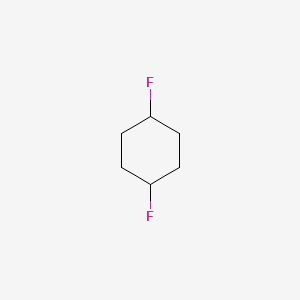

1,4-Difluorocyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

116199-29-2 |

|---|---|

Molecular Formula |

C6H10F2 |

Molecular Weight |

120.14 g/mol |

IUPAC Name |

1,4-difluorocyclohexane |

InChI |

InChI=1S/C6H10F2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 |

InChI Key |

XVITVIOGDRQODF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-1,4-Difluorocyclohexane from 1,4-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-1,4-difluorocyclohexane, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the strategic application of a double nucleophilic substitution (SN2) reaction, utilizing the readily available trans-1,4-cyclohexanediol as the starting material. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the choice of reagents and reaction conditions. A detailed, step-by-step experimental protocol is presented, covering the synthesis, purification, and characterization of the target molecule. This guide is intended to equip researchers with the necessary knowledge and practical insights to successfully synthesize and characterize cis-1,4-difluorocyclohexane.

Introduction: The Significance of Fluorinated Cyclohexanes

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Fluorinated cyclohexane rings, in particular, are of significant interest as they can serve as conformationally restricted scaffolds in the design of novel therapeutics. The cis-1,4-difluorocyclohexane motif, with its unique stereochemical arrangement, offers a distinct three-dimensional structure that can be exploited to probe and optimize interactions with biological targets.

Synthetic Strategy: A Tale of Double Inversion

The synthesis of cis-1,4-difluorocyclohexane from 1,4-cyclohexanediol presents a classic challenge in stereocontrolled synthesis. The key to achieving the desired cis configuration lies in a double SN2 reaction with inversion of stereochemistry at both reaction centers. This necessitates the use of the trans isomer of 1,4-cyclohexanediol as the starting material.

The most common and effective reagents for this transformation are aminofluorosulfuranes, such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). These reagents activate the hydroxyl groups of the diol, converting them into good leaving groups, which are subsequently displaced by a fluoride ion in an SN2 fashion.[2]

The Reaction Mechanism: A Stepwise Inversion

The reaction of trans-1,4-cyclohexanediol with an aminofluorosulfurane like DAST proceeds through a two-step mechanism, with each step involving an inversion of configuration at the carbon center.

Figure 1: General mechanism for the double SN2 fluorination.

The first hydroxyl group reacts with DAST to form an alkoxyaminosulfurane intermediate. This is then attacked by a fluoride ion from the backside, leading to the formation of trans-4-fluorocyclohexanol with inversion of configuration at that carbon. The second hydroxyl group then undergoes the same reaction sequence, resulting in another inversion and yielding the final cis-1,4-difluorocyclohexane product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of cis-1,4-difluorocyclohexane.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| trans-1,4-Cyclohexanediol | ≥98% | Commercially Available |

| Diethylaminosulfur Trifluoride (DAST) | ≥95% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

Safety Precautions: Diethylaminosulfur trifluoride (DAST) is a toxic and corrosive reagent that reacts violently with water. All manipulations involving DAST must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of cis-1,4-Difluorocyclohexane

Figure 2: Experimental workflow for the synthesis of cis-1,4-difluorocyclohexane.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve trans-1,4-cyclohexanediol (1.0 g, 8.6 mmol) in anhydrous dichloromethane (40 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (2.5 mL, 18.9 mmol, 2.2 equivalents) dropwise to the stirred solution over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, which is a mixture of cis- and trans-1,4-difluorocyclohexane, can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of hexane and ethyl acetate (e.g., 98:2 to 95:5 hexane:ethyl acetate) is typically effective. The cis isomer is generally more polar and will have a lower Rf value than the trans isomer.

-

Alternative Methods: For larger scale purifications or for obtaining very high purity material, preparative gas chromatography or preparative HPLC can be employed.

Characterization

The structure and purity of the synthesized cis-1,4-difluorocyclohexane should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum of cis-1,4-difluorocyclohexane is expected to show a complex multiplet for the cyclohexane ring protons. The protons attached to the carbons bearing the fluorine atoms (H-1 and H-4) will appear as a complex multiplet due to coupling with both the adjacent protons and the fluorine atoms.

-

19F NMR: The fluorine NMR spectrum should show a single resonance for the two equivalent fluorine atoms. The chemical shift will be characteristic of a secondary fluoroalkane.

-

13C NMR: The carbon NMR spectrum will show signals for the cyclohexane carbons, with the carbons directly bonded to fluorine exhibiting a large one-bond carbon-fluorine coupling constant (1JCF).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and to confirm its molecular weight. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Data Summary

| Parameter | Value |

| Starting Material | trans-1,4-Cyclohexanediol |

| Fluorinating Agent | Diethylaminosulfur Trifluoride (DAST) |

| Stoichiometry (DAST) | 2.2 equivalents |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Purification Method | Flash Column Chromatography (Silica Gel) |

| Expected Product | cis-1,4-Difluorocyclohexane |

| Expected Byproduct | trans-1,4-Difluorocyclohexane |

Conclusion

The stereoselective synthesis of cis-1,4-difluorocyclohexane from trans-1,4-cyclohexanediol is a robust and reliable method that leverages the principles of SN2 chemistry. By carefully controlling the reaction conditions and employing a suitable purification strategy, this valuable fluorinated building block can be obtained in good yield and high purity. The detailed protocol and mechanistic insights provided in this guide should serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling them to incorporate this unique structural motif into their drug discovery and development programs.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Deoxofluor: a new and improved reagent for deoxofluorination.

- Singh, R. P., & Shreeve, J. M. (2004).

- Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.

- Kirsch, P. (2004).

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Umemoto, T. (1996). Electrophilic perfluoroalkylating agents. Chemical Reviews, 96(5), 1757-1778.

- Tius, M. A. (2005). Some new synthetic methods. Chemical Society Reviews, 34(11), 928-936.

- Paquin, J. F., & Leroux, F. (2004). Recent advances in the synthesis of fluorinated amino acids. Future drugs, 1(1), 17-29.

- Gouverneur, V., & Seppelt, K. (2003). Fluorine chemistry. Chemical Society Reviews, 32(6), 325-326.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.

- Chambers, R. D. (2004). Fluorine in organic chemistry. Blackwell Publishing.

Sources

A Guide to the Stereoselective Synthesis of trans-1,4-Difluorocyclohexane: Strategies and Mechanistic Insights

Abstract

The trans-1,4-difluorocyclohexane motif is a paramount structural element in modern medicinal chemistry and materials science. Its rigid, diequatorial conformation of the fluorine atoms imparts unique electronic and conformational properties, influencing molecular polarity, membrane permeability, and metabolic stability. This technical guide provides an in-depth analysis of the primary stereoselective strategies for the synthesis of trans-1,4-difluorocyclohexane. We will explore key methodologies, including nucleophilic and electrophilic fluorination, detailing the mechanistic underpinnings that govern the high diastereoselectivity required for the exclusive formation of the trans isomer. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important fluorinated building block.

Introduction: The Significance of the trans-1,4-Difluorocyclohexane Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the C-F bond, can profoundly alter the physicochemical and pharmacological properties of a molecule.[2] The trans-1,4-difluorocyclohexane scaffold is particularly noteworthy. In its preferred chair conformation, both fluorine atoms occupy equatorial positions, leading to a non-polar, rigid structure.[3] This conformation is in contrast to the cis isomer, which possesses a significant dipole moment. The ability to selectively synthesize the trans isomer is therefore crucial for harnessing its specific properties in molecular design.

The primary challenge in the synthesis of trans-1,4-difluorocyclohexane lies in controlling the stereochemistry of the two C-F bonds. This guide will dissect the most effective strategies to achieve this, focusing on the underlying principles of stereocontrol.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a widely employed method for the introduction of fluorine, typically involving the displacement of a leaving group by a fluoride ion.[4] The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (SN1 vs. SN2) and the nature of the substrate and fluorinating agent.

Deoxofluorination of 1,4-Cyclohexanedione Derivatives

One of the most direct approaches to geminal difluorination is the deoxofluorination of ketones.[5] While this method is primarily used for creating CF₂ groups, it can be adapted for the synthesis of 1,4-difluorinated compounds.

A key reagent in this class is diethylaminosulfur trifluoride (DAST) and its analogues.[1]

Protocol: Deoxofluorination of a Protected 1,4-Cyclohexanedione

-

Protection: Begin with the mono-protection of 1,4-cyclohexanedione to differentiate the two carbonyl groups.

-

First Fluorination: React the monoprotected ketone with a deoxofluorinating agent such as DAST to yield the gem-difluoro intermediate.

-

Deprotection and Reduction: Remove the protecting group and selectively reduce one of the fluorine atoms to a hydrogen, which is a non-trivial step and a limitation of this specific approach for non-geminal difluorination.

A more direct, albeit challenging, approach involves the fluorination of 1,4-cyclohexanediol.

Diastereoselective Fluorination of 1,4-Cyclohexanediol

The direct fluorination of 1,4-cyclohexanediol presents a significant stereochemical challenge. The choice of the fluorinating agent and the reaction conditions are critical to favor the formation of the trans product.

Key Considerations for Stereocontrol:

-

SN2 Mechanism: To achieve an inversion of stereochemistry, an SN2 pathway is desirable. This requires a good leaving group and a potent, non-basic fluoride source.

-

Neighboring Group Participation: The hydroxyl group on the opposite side of the ring can potentially influence the stereochemical outcome.

Illustrative Workflow: Fluorination of 1,4-Cyclohexanediol

Caption: Sequential SN2 approach for trans-1,4-difluorocyclohexane synthesis.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or enol ether, with an electrophilic source of fluorine ("F+").[6] This approach offers a different paradigm for controlling stereochemistry.

Fluorination of Silyl Enol Ethers Derived from 4-Substituted Cyclohexanones

A powerful strategy involves the use of a directing group to control the facial selectivity of the fluorination reaction.

Protocol: Stereodirected Electrophilic Fluorination

-

Synthesis of Precursor: Start with a 4-substituted cyclohexanone where the substituent can direct the approach of the fluorinating agent. A bulky group is often preferred to block one face of the molecule.

-

Formation of Silyl Enol Ether: Convert the cyclohexanone to its corresponding silyl enol ether. This step is crucial as it defines the position of the subsequent fluorination.

-

Electrophilic Fluorination: React the silyl enol ether with an electrophilic fluorinating agent, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[6][7] The directing group will favor the attack of the fluorinating agent from the less hindered face, leading to the desired stereoisomer.

-

Conversion to the Second Fluorine: The directing group is then converted into the second fluorine atom. This may involve several synthetic steps.

Reaction Scheme: Electrophilic Fluorination

Caption: Directed electrophilic fluorination of a substituted cyclohexanone.

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, crystalline solid, soluble in polar solvents.[6] |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, and less oxidizing than Selectfluor®.[7] |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Highly reactive, suitable for challenging fluorinations.[6] |

Enzymatic Approaches: The Future of Stereoselective Fluorination

Biocatalysis offers an exciting avenue for highly selective fluorination reactions under mild conditions.[8][9] While the direct enzymatic synthesis of trans-1,4-difluorocyclohexane is still an emerging area, the principles of enzymatic fluorination are well-established.

Fluorinases are a class of enzymes capable of catalyzing the formation of a C-F bond from fluoride ions.[8][10] The exquisite control of the enzyme's active site could, in principle, be harnessed for the stereoselective synthesis of difluorinated cyclohexanes.

Conceptual Enzymatic Pathway:

-

Substrate Binding: A suitable cyclohexane precursor binds to the active site of an engineered fluorinase.

-

Stereocontrolled Fluorination: The enzyme facilitates the nucleophilic attack of a fluoride ion onto the substrate in a highly stereospecific manner.

-

Product Release: The monofluorinated intermediate is released and can potentially undergo a second enzymatic fluorination with a different enzyme or a chemoenzymatic step to install the second fluorine atom with the desired trans stereochemistry.

While this approach is currently more conceptual for this specific target molecule, the rapid advances in enzyme engineering and directed evolution suggest that enzymatic routes will become increasingly viable.[11]

Conclusion and Future Outlook

The stereoselective synthesis of trans-1,4-difluorocyclohexane remains a challenging yet critical endeavor for the advancement of medicinal chemistry and materials science. This guide has outlined the principal strategies, highlighting the importance of mechanistic understanding in achieving high diastereoselectivity.

Nucleophilic substitution, particularly through SN2 pathways, and directed electrophilic fluorination currently represent the most robust and predictable methods. The choice of strategy will ultimately depend on the available starting materials and the desired scale of the synthesis.

The future of this field will likely be shaped by the development of novel catalytic systems, including asymmetric organocatalysis and biocatalysis.[12][13] These approaches promise to deliver even greater levels of stereocontrol under milder and more environmentally benign conditions, further enabling the exploration of the valuable chemical space offered by the trans-1,4-difluorocyclohexane scaffold.

References

- Huang, X., Zhao, Y., Zhang, X., Liu, M., de Oliveira, S. V., & Zhang, W. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(9), 2251. [Link]

- Huang, X., Zhao, Y., Zhang, X., Liu, M., de Oliveira, S. V., & Zhang, W. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(9), 2251*. [Link]

- Wikipedia.

- Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8035. [Link]

- Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds.

- Wang, F., Wang, D., Wu, Z., Wang, M., & Liu, X. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science, 11(6), e2307520. [Link]

- The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

- Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017–8035. [Link]

- Shvartsberg, M. S., & Kitamura, T. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(18), 4234. [Link]

- Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds.

- Reddy, R. P., & Kumar, P. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 13(31), 8469-8472. [Link]

- Sharma, P., Singh, N., Kumar, A., & Singh, B. (2021). Recent Highlights in Electrophilic Fluorination with 1-Fluoro-2,4,6-Trimethylpyridinium Tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) Reagents Directed Toward the Synthesis of Heterocycles. Taylor & Francis. [Link]

- Sharma, P., Singh, N., Kumar, A., & Bhagat, S. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.

- Gouverneur, V., & Tredwell, M. (2025). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry, 21, 1036-1043. [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6273-6303. [Link]

- Wang, C., Wang, Y., & Zhu, J. (2026). Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroarylation. Angewandte Chemie International Edition, 65(1), e202525455. [Link]

- Gouverneur, V., & Tredwell, M. (2024). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. The Journal of Organic Chemistry, 89(23), 16635-16642. [Link]

- Grygorenko, O. O., & Radchenko, D. S. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331. [Link]

- Sather, A. C., & Lectka, T. (2017). α-Fluorination of carbonyls with nucleophilic fluorine.

- Douglas, J. T., & Nicewicz, D. A. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science, 10(31), e2305768. [Link]

- Doyle, A. G. (2023). Strategies for Nucleophilic C(sp3)–(Radio)

- Gouverneur, V., & Tredwell, M. (2020). Janus faced fluorocyclohexanes for supramolecular assembly: Synthesis and solid state structures of equatorial mono-, di- and tri alkylated cyclohexanes and with tri-axial C-F bonds to impart polarity.

- Structure of Trans 1,4-Difluorocyclohexane. [Link]

- PubChem. This compound.

- Lee, S. J., & Lee, K. C. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Scientific Reports, 11(1), 2893. [Link]

- Chambers, R. D., & Taylor, G. (2009). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry, 130(12), 1149-1153. [Link]

- da Silva, J. F., & de Andrade, J. B. (2020). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Molbank, 2020(4), M1167. [Link]

- Molloy, J. J., & Douglas, J. T. (2021). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.

- Alvernhe, G., & Laurent, A. (2025). Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes.

- Phillips, A. J., & Uehling, M. R. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(12), 1441-1461. [Link]

- Bychek, R., Hutskalova, V., Bas, J., Zaporozhets, O. A., Zozulya, S., Levterov, V., ... & Mykhailiuk, P. K. (2019). Difluoro-Substituted bicyclo[1.1.

- D'Adamio, G., Ghelfi, F., Pagnoni, U. M., & Parsons, A. F. (2000). Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Organic Letters, 2(1), 53-56. [Link]

- Kaewsanam, P., & Kuhn, F. E. (2020). A 2,2‐Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights by Experimental and Computational Studies. Chemistry – A European Journal, 26(18), 4058-4065. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of Trans this compound [glaserr.missouri.edu]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 12. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]

conformational analysis of 1,4-difluorocyclohexane chair conformations

An In-Depth Technical Guide to the Conformational Analysis of 1,4-Difluorocyclohexane Chair Conformations

Introduction: Beyond Steric Bulk in Conformational Analysis

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms—the molecular conformation—is a paramount determinant of function. For cyclic systems, particularly the cyclohexane ring, conformational analysis has long been a cornerstone of stereochemical understanding. Traditionally, this analysis is dominated by the principles of steric hindrance, where bulky substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions.[1][2] However, the introduction of highly electronegative atoms like fluorine challenges this simple model, introducing a fascinating interplay of steric, electrostatic, and stereoelectronic effects that dictate conformational equilibrium.

Fluorine is an element of unique character; its van der Waals radius is only slightly larger than that of hydrogen, yet it is the most electronegative element.[3] This duality makes fluorinated cyclohexanes exceptional models for dissecting the more subtle forces that govern molecular shape. This guide provides a detailed examination of the conformational landscape of cis- and trans-1,4-difluorocyclohexane, moving beyond rudimentary steric arguments to explore the profound influence of stereoelectronic interactions. We will detail the theoretical underpinnings of their conformational preferences and outline the key experimental and computational methodologies employed by researchers to validate these principles.

Part 1: Foundational Principles of Cyclohexane Conformations

The remarkable stability of the cyclohexane chair conformation lies in its ability to virtually eliminate angle strain (with C-C-C angles near the ideal tetrahedral 109.5°) and torsional strain (with all adjacent C-H and C-C bonds in a staggered arrangement).[4] This chair structure possesses two distinct substituent positions:

-

Axial (a): Six bonds (three pointing up, three down) that are parallel to the principal C3 axis of the ring.

-

Equatorial (e): Six bonds that point outwards from the perimeter of the ring.

Through a process known as a ring flip , one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[5] For a monosubstituted cyclohexane, this process results in two distinct conformers of unequal energy. The energetic penalty for a substituent occupying an axial position is primarily due to 1,3-diaxial interactions , which are steric repulsions between the axial substituent and the two other axial atoms (typically hydrogens) on the same face of the ring.[1][6] This energy difference is quantified by the conformational free energy, or A-value , which represents the energetic preference for the equatorial position.[7]

Part 2: Conformational Analysis of cis-1,4-Difluorocyclohexane

The cis isomer is defined by having both fluorine substituents on the same face of the cyclohexane ring. When we examine its chair conformations, a key feature emerges. In one chair form, the fluorine at C-1 is axial and the fluorine at C-4 is equatorial. Upon a ring flip, the C-1 fluorine becomes equatorial, and the C-4 fluorine becomes axial.

In both possible chair conformations, there is one axial fluorine and one equatorial fluorine. Consequently, the steric and electronic environments of the two conformers are identical. They are degenerate in energy (ΔG = 0), and at any given moment, they exist in a 50:50 mixture.[8]

Part 3: The Complex Case of trans-1,4-Difluorocyclohexane

The trans isomer, with fluorine atoms on opposite faces of the ring, presents a more complex and illuminating case. The ring flip interconverts between a diequatorial (e,e) conformation and a diaxial (a,a) conformation.

Based solely on sterics, one would predict a strong preference for the diequatorial conformer, as it avoids any 1,3-diaxial interactions involving the fluorine atoms. The diaxial conformer would be expected to be significantly destabilized by the repulsion between the two axial fluorines and the four axial hydrogens at the C-2, C-3, C-5, and C-6 positions.

However, this prediction is overly simplistic and neglects the powerful influence of stereoelectronics:

-

Dipole-Dipole Interactions: The carbon-fluorine (C-F) bond is highly polarized, with a significant partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the carbon.

-

In the diequatorial conformer, the two C-F bond dipoles are oriented in a similar direction, leading to a net repulsive interaction that destabilizes this conformation.[9] This results in a large overall molecular dipole moment.

-

In the diaxial conformer, the two C-F bond dipoles are anti-parallel, pointing in opposite directions. This arrangement leads to a near-cancellation of the bond dipoles, significantly reducing unfavorable electrostatic repulsion and resulting in a very small molecular dipole moment.[10]

-

-

Attractive Electrostatic Interactions: In the diaxial form, the electronegative axial fluorine atoms can engage in stabilizing electrostatic interactions with the slightly electropositive axial hydrogens on adjacent carbons (C-H···F-C).[9] This attraction can partially mitigate the classic steric 1,3-diaxial repulsion.

The result is a delicate balance. While the diequatorial conformer is favored sterically, the diaxial conformer is favored electronically. For trans-1,4-difluorocyclohexane, these competing effects are so finely balanced that the diequatorial conformer is only slightly more stable than the diaxial conformer in many solvents.[11] This contrasts sharply with other trans-1,4-disubstituted cyclohexanes, where the diequatorial form is overwhelmingly dominant.[12][13]

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides an invaluable in silico method to probe the energetics and structures of conformers. [4][14]Density Functional Theory (DFT) is a commonly used method that offers a good balance of accuracy and computational cost.

Step-by-Step Workflow for DFT Analysis:

-

Structure Building: Construct 3D models of the relevant conformers (e.g., trans-diaxial and trans-diequatorial) using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a selected DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)). [15]This process finds the lowest energy structure (the bottom of the potential energy well) for each conformer.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

-

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers. The difference (ΔG) represents the predicted relative stability at the specified temperature (usually 298.15 K).

-

Solvation Modeling (Optional but Recommended): To better simulate experimental conditions, calculations can be repeated using an implicit solvation model (e.g., SMD or PCM) that approximates the effect of a solvent. [11][15]

Conclusion

The conformational analysis of this compound serves as a powerful case study, compelling chemists to look beyond simple steric arguments. It demonstrates that for small, highly electronegative substituents, electrostatic and stereoelectronic effects can rival or even outweigh traditional steric considerations. The cis isomer exists as an equimolar mixture of two degenerate axial-equatorial conformers. In contrast, the trans isomer highlights a subtle energetic balance between a sterically favored diequatorial form and an electronically favored diaxial form. Understanding this delicate interplay is not merely an academic exercise; it provides critical insights for the rational design of pharmaceuticals and advanced materials, where the precise control of molecular shape and polarity is essential for achieving desired biological activity and physical properties.

References

- Brainly. (2023). Draw the most stable chair conformation of (cis)-1,4-difluorocyclohexane. Link

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Link

- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Link

- Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. MCC Organic Chemistry. Link

- Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Link

- Algor Cards. (n.d.).

- Della, E. W., et al. (2000). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. Link

- Química Orgánica. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Link

- Piscelli, B. A., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Chemistry – A European Journal. Link

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Link

- Tormena, C. F., et al. (2024). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem. Link

- Wiberg, K. B., et al. (2001). Conformational Preferences for 1,2- and this compound.

- Chemistry LibreTexts. (2014). 2.12: Conformers of Cyclohexane. Link

- Tormena, C. F., et al. (2020). Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. PubMed. Link

- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Link

- AUREMN. (2011).

- sikhcom.net. (n.d.).

- RSC Publishing. (n.d.). Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. Link

- Ramachandran, B. (n.d.). Structure of Trans this compound. Link

- Smolecule. (n.d.). Buy Fluorocyclohexane. Link

- PubMed Central (PMC). (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Link

- YouTube. (2022).

- New Journal of Chemistry (RSC Publishing). (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Link

- Chemistry World. (2020). Ultra-fluorinated cyclohexane shows off two faces. Link

- YouTube. (2020). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. Link

- Chemicool. (n.d.). Dipole-Dipole Forces. Link

- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Link

- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Link

- Study.com. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?. Link

- The Journal of Organic Chemistry. (2023).

- PubMed Central (PMC). (n.d.).

- PubChem. (n.d.). Fluorocyclohexane. Link

- Chemistry LibreTexts. (2019). 3.9: Conformations of Disubstituted Cyclohexanes. Link

- Khan Academy. (n.d.). Dipole–dipole forces. Link

- YouTube. (2023). Dipole-Induced Dipole Forces Explained with an Easy Example General Chemistry. Link

- Wikipedia. (n.d.). Fluorine. Link

- Master Organic Chemistry. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Link

- Quora. (2017). Why isn't the dipole moment of 1,4 dichlorocyclohexane zero?. Link

- YouTube. (2017).

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Fluorine - Wikipedia [en.wikipedia.org]

- 4. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 9. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure of Trans this compound [glaserr.missouri.edu]

- 13. homework.study.com [homework.study.com]

- 14. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 15. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Energy Profile of 1,4-Difluorocyclohexane Ring Flip

Foreword: The Understated Influence of Fluorine

In the landscape of medicinal chemistry and materials science, the humble fluorine atom wields an influence far exceeding its diminutive size. Its introduction into organic scaffolds can dramatically alter molecular conformation, lipophilicity, metabolic stability, and binding affinity. The C-F bond, being the most polar in organic chemistry, introduces profound electrostatic and stereoelectronic effects that can dictate the three-dimensional architecture of a molecule.[1][2] Understanding these effects is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics and advanced materials.

This guide provides an in-depth technical exploration of the conformational energy profile of 1,4-difluorocyclohexane. This seemingly simple molecule serves as an exemplary system for dissecting the subtle interplay of steric, electrostatic, and hyperconjugative forces that govern the dynamic process of cyclohexane ring inversion. We will move beyond a superficial overview to provide researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally characterizing these fundamental conformational dynamics.

The Conformational Landscape of this compound

Like its parent, cyclohexane, the 1,4-difluoro derivative is not a static, planar hexagon. It predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain.[3] The ring flip is the process by which one chair conformation interconverts into the other, proceeding through higher-energy transition states and intermediates.[4] This process is rapid at room temperature, leading to a time-averaged structure observed in many spectroscopic techniques.[4] The presence of fluorine substituents at the 1 and 4 positions, however, creates two distinct stereoisomers, cis and trans, each with a unique energetic landscape for this ring inversion process.

cis-1,4-Difluorocyclohexane: A Degenerate Exchange

In the cis isomer, the two fluorine atoms are on the same face of the ring. In a chair conformation, this necessitates that one fluorine atom occupies an axial position while the other occupies an equatorial position (ae). A ring flip interconverts these positions, resulting in an equatorial/axial (ea) conformation. Crucially, the (ae) and (ea) conformers are enantiomeric and thus identical in energy. The ring flip of the cis isomer is therefore a degenerate process, with both chair conformations being equally populated at equilibrium.

trans-1,4-Difluorocyclohexane: A Counter-Intuitive Preference

The trans isomer presents a more complex and intriguing scenario. Here, the fluorine atoms are on opposite faces of the ring, allowing for two distinct chair conformations: one where both fluorines are equatorial (ee) and one where both are axial (aa).

Based on the principles of steric hindrance, one would intuitively predict the diequatorial (ee) conformer to be significantly more stable. The "A-value," which quantifies the energetic preference of a substituent for the equatorial position, is generally positive, indicating that axial positions are disfavored due to destabilizing 1,3-diaxial interactions.[5] However, for trans-1,4-difluorocyclohexane, experimental and computational studies reveal the opposite: the diaxial (aa) conformer is more stable than the diequatorial (ee) conformer by approximately 1.0 kcal/mol.[1]

This counter-intuitive stability of the diaxial conformer is a direct consequence of the unique electronic properties of fluorine. The primary stabilizing forces are:

-

Attractive Electrostatic Interactions: The highly electronegative axial fluorine atoms engage in stabilizing electrostatic interactions with the slightly electropositive axial hydrogens at the C2, C3, C5, and C6 positions. These C-H···F interactions act as weak, non-classical hydrogen bonds, collectively stabilizing the diaxial arrangement.[1]

-

Hyperconjugation: Stabilizing electron delocalization occurs between the axial C-H bonding orbitals (σ) and the antibonding orbital of the adjacent C-F bond (σ). This σC–H → σC–F hyperconjugation is maximized when the bonds are anti-periplanar, a geometry that is prevalent in the diaxial conformer.[6][7]

These attractive electronic forces are sufficient to overcome the classic steric repulsion and unfavorable dipole-dipole interactions that would otherwise destabilize the diaxial form.[1]

The Ring Flip Energy Profile: A Step-by-Step Journey

The interconversion between chair conformations is not instantaneous. The molecule must traverse a specific energetic pathway involving several key stationary points. While precise energy barriers for this compound are not extensively published, the profile is qualitatively identical to that of cyclohexane itself, which has been rigorously studied.[8][9]

The journey from one chair to the other follows this sequence: Chair (C) → Half-Chair (TS1) → Twist-Boat (TB) → Boat (TS2) → Twist-Boat (TB') → Half-Chair (TS1') → Chair (C')

-

Chair (C) : The ground state conformation, with minimal strain. We define its relative energy as 0 kcal/mol.

-

Half-Chair (TS1) : The highest energy point on the pathway and the rate-determining transition state. Four carbons are coplanar, creating significant angle and torsional strain. For cyclohexane, this barrier (ΔG‡) is approximately 10-11 kcal/mol.[9]

-

Twist-Boat (TB) : An intermediate conformation that is a local energy minimum. It alleviates some of the strain of the boat conformation by twisting. It lies about 5.5 kcal/mol above the chair.[8]

-

Boat (TS2) : A second transition state that connects two enantiomeric twist-boat forms. It suffers from "flagpole" steric interactions between the hydrogens at C1 and C4 and eclipsing strain along the sides. It is about 1 kcal/mol higher in energy than the twist-boat.[10]

For trans-1,4-difluorocyclohexane, this profile is asymmetric. The starting chair (C) would be the diaxial (aa) conformer, and the final chair (C') would be the diequatorial (ee) conformer, which sits ~1.0 kcal/mol higher in energy.

Quantitative Energetic Data

The following table summarizes the established relative energies for the parent cyclohexane ring flip and the known ground state difference for the trans-1,4-difluoro isomer.

| Conformation / State | Role in Profile | Relative Gibbs Free Energy (ΔG) for Cyclohexane (kcal/mol) | Notes on this compound |

| Chair | Ground State | 0 | For trans isomer, the diaxial (aa) form is the global minimum. |

| Diequatorial Chair (trans) | Higher Energy Ground State | N/A | ~1.0 kcal/mol higher than the diaxial (aa) conformer.[1] |

| Twist-Boat | Intermediate | ~5.5[8] | Energy is expected to be influenced by fluorine substitution. |

| Boat | Transition State 2 | ~6.5[8] | Connects twist-boat intermediates. |

| Half-Chair | Transition State 1 | ~10-11[9] | Rate-determining barrier for ring inversion. |

Methodologies for Characterizing the Energy Profile

Elucidating this energy profile requires a synergistic approach, combining experimental spectroscopy with high-level computational chemistry. Each pillar provides self-validating data that, when combined, offers a comprehensive and trustworthy picture of the dynamic system.

Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy

Variable-Temperature (VT) NMR is the quintessential experimental technique for quantifying the kinetics of ring inversion. By monitoring the changes in the NMR spectrum as a function of temperature, one can extract the rate constant (k) for the flip, which is then used to determine the activation parameters (ΔG‡, ΔH‡, ΔS‡).

Step-by-Step Protocol for DNMR Analysis:

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound in a suitable deuterated solvent.

-

Causality: The choice of solvent is critical. It must have a low freezing point and a high boiling point to allow for a wide temperature range. Solvents like deuterated toluene (toluene-d8) or freon mixtures (e.g., CHFCl2) are often used for low-temperature work.[6] The solvent should also be inert and not interact specifically with the solute, which could alter the conformational equilibrium.

-

Filter the sample into a high-quality (e.g., Class A) NMR tube to ensure optimal shimming and spectral resolution.[11]

-

-

Data Acquisition:

-

Begin at a temperature where the exchange is fast on the NMR timescale (typically room temperature). The axial and equatorial fluorine (19F NMR) or proton (1H NMR) signals will be averaged into a single, sharp peak.

-

Incrementally decrease the temperature in steps (e.g., 10 K). Allow the sample to fully equilibrate at each temperature for at least 5-10 minutes before acquisition.[11]

-

As the temperature decreases, the rate of ring flip slows. The averaged peak will broaden, eventually reaching the coalescence temperature (Tc) , where the peak shows maximum broadening just before splitting.

-

Continue to lower the temperature until the "slow exchange" regime is reached, where two distinct, sharp signals are observed for the axial and equatorial environments.

-

Self-Validation: The process must be reversible. After reaching the lowest temperature, incrementally increase the temperature back to the starting point, acquiring spectra along the way to ensure the spectral changes are due to a reversible conformational equilibrium and not sample degradation.

-

-

Data Analysis:

-

Lineshape Analysis: At each temperature in the intermediate exchange regime, the rate constant (k) is determined by fitting the experimental spectrum to a theoretical lineshape calculated using the Bloch equations modified for chemical exchange.[1][9] Specialized software (e.g., gNMR, TopSpin DNMR) is used for this purpose.

-

Eyring Plot: The Gibbs free energy of activation (ΔG‡) can be directly calculated from the rate constant at a given temperature (especially Tc). To separate the enthalpic (ΔH‡) and entropic (ΔS‡) contributions, an Eyring plot is constructed by graphing ln(k/T) versus 1/T.[12][13]

-

ln(k/T) = -ΔH‡/R * (1/T) + (ln(kB/h) + ΔS‡/R)

-

-

The slope of the resulting line is -ΔH‡/R and the y-intercept is (ln(kB/h) + ΔS‡/R), allowing for the calculation of both parameters.

-

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides a powerful, complementary method to map the entire potential energy surface (PES) of the ring flip. By solving the Schrödinger equation, these methods can calculate the energies of stable conformers and transition states with high accuracy.[2][14]

Step-by-Step Computational Protocol:

-

Geometry Optimization of Ground States:

-

Build the initial structures for the relevant chair conformers (cis-ae, trans-aa, and trans-ee).

-

Perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP-D3 and a basis set like 6-311+G(d,p).[12] The D3 correction is important for properly describing the weak intramolecular interactions.

-

Causality: Optimization finds the lowest energy structure (minimum) on the potential energy surface for a given starting geometry.

-

-

Frequency Calculation of Ground States:

-

Perform a frequency calculation on each optimized chair structure.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).[15]

-

-

Transition State (TS) Search:

-

Build an initial guess for the transition state structure (e.g., the half-chair). This can be done by modifying the geometry of a ground state towards the expected TS.

-

Perform a TS optimization using an appropriate algorithm (e.g., Berny optimization, QST2/QST3).[6][7] This process searches for a first-order saddle point on the PES.

-

Self-Validation: A subsequent frequency calculation must yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (i.e., the ring-puckering motion that leads to inversion).[14][16]

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the optimized TS structure.

-

Self-Validation: This calculation maps the minimum energy path downhill from the TS. A valid TS must connect the two relevant energy minima (e.g., the chair and the twist-boat).

-

-

Final Energy Calculation:

-

To obtain highly accurate energies, perform single-point energy calculations on all optimized geometries (minima and transition states) using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or a larger basis set like aug-cc-pVTZ).[12] This provides a more reliable energy profile.

-

Conclusion and Outlook

The energy profile of the this compound ring flip is a testament to the complex and often counter-intuitive forces that govern molecular behavior. The anomalous stability of the trans-diaxial conformer highlights the critical importance of considering subtle electrostatic and hyperconjugative effects, which can override classical steric arguments. For drug development professionals and materials scientists, this understanding is paramount. The conformational preference of a molecule is inextricably linked to its biological activity and material properties; a molecule locked in an unfavorable conformation may fail to bind to its target or self-assemble into the desired architecture.

The dual methodologies of dynamic NMR spectroscopy and quantum chemical calculations provide a robust and self-validating toolkit for probing these energetic landscapes. By leveraging these techniques, researchers can move beyond static, two-dimensional representations and gain a dynamic, four-dimensional understanding of their molecules, paving the way for more precise and rational molecular design.

References

- Freitas, M. P., Tormena, C. F., & Rittner, R. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem.

- International Journal of Engineering Research & Technology. (2013). An Ab-Initio Study on Conformers of Cyclohexane. IJERT.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Wikipedia contributors. (2024). Energy profile (chemistry). Wikipedia, The Free Encyclopedia.

- University of Turku. (n.d.). Computer-Aided Drug Design Tutorials: Modeling of Chemical Reactions.

- Kim, D., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au, 1(10), 1676-1684.

- Bain, A. D., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. The Journal of Physical Chemistry A, 115(33), 9207-9216.

- Wikipedia contributors. (2024). Ring flip. Wikipedia, The Free Encyclopedia.

- Chemistry LibreTexts. (2023). Eyring equation.

- University of Oxford. (n.d.). Variable Temperature NMR Experiments.

- ResearchGate. (2017). How can I obtain a transition state for cyclohexane molecules?.

- Tadros, S. M., et al. (2022). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride Complex. Journal of Visualized Experiments, (185), e64160.

- Wiberg, K. B., & Rablen, P. R. (2005). Conformational Preferences for 1,2- and this compound. The Journal of Organic Chemistry, 70(21), 8381-8384.

- Palmer, A. G. (2004). NMR characterization of the dynamics of biomacromolecules. Chemical Reviews, 104(8), 3623-3640.

- Master Organic Chemistry. (2014). The Cyclohexane Chair Flip – Energy Diagram.

- Chemistry LibreTexts. (2022). Conformations of Cyclohexane.

- ChemMate. (2020). MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY [Video]. YouTube.

- Lunazzi, L., & Macciantelli, D. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. CHIMIA International Journal for Chemistry, 64(3), 137-143.

- Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-10731.

- Clem, B. (n.d.). Dynamic NMR Lineshape Analysis Tool. University of Rochester, Department of Chemistry.

- Reddit. (2023). Computational Calculations on Cyclohexane conformers. r/comp_chem.

- Anet, F. A. L., & Bourn, A. J. R. (1967). Nuclear magnetic resonance studies of ring inversion in cyclohexane-d11. Journal of the American Chemical Society, 89(4), 760-768.

- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”.

- Wikipedia contributors. (2024). Cyclohexane conformation. Wikipedia, The Free Encyclopedia.

- Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes.

Sources

- 1. ochem.as.uky.edu [ochem.as.uky.edu]

- 2. Tutorial: Modeling of Chemical Reactions [people.chem.ucsb.edu]

- 3. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. iris.unibas.it [iris.unibas.it]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. conformanalcyclohexane [sas.upenn.edu]

- 14. ijert.org [ijert.org]

- 15. reddit.com [reddit.com]

- 16. ijert.org [ijert.org]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 1,4-Difluorocyclohexane

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopy of cis- and trans-1,4-difluorocyclohexane, tailored for researchers, scientists, and professionals in drug development. We will delve into the conformational analysis of these isomers, the interpretation of their ¹H and ¹⁹F NMR spectra, and the practical aspects of sample preparation and data acquisition.

Introduction: Conformational Dynamics of 1,4-Difluorocyclohexane

The cyclohexane ring is a fundamental scaffold in organic chemistry and medicinal chemistry. Its chair conformation and the resulting axial and equatorial positions of substituents profoundly influence molecular shape, reactivity, and biological activity. The introduction of fluorine atoms, with their unique electronic properties and utility as sensitive NMR probes, provides a powerful tool for studying these conformational dynamics.

This compound exists as two diastereomers: cis and trans. At room temperature, these isomers undergo rapid chair-chair interconversion, often referred to as ring flipping. This dynamic equilibrium is a central theme in their NMR analysis.[1]

-

trans-1,4-Difluorocyclohexane: In its most stable chair conformations, the two fluorine atoms can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformer is significantly lower in energy.[2]

-

cis-1,4-Difluorocyclohexane: In its chair conformations, one fluorine atom is in an axial position while the other is in an equatorial position. Ring flipping interchanges these positions.

The relative energies of these conformers and the rate of their interconversion are influenced by factors such as solvent polarity and temperature. NMR spectroscopy, particularly at low temperatures, is an indispensable technique for "freezing out" these conformations on the NMR timescale, allowing for the detailed characterization of each.[3][4]

Theoretical Principles of ¹H and ¹⁹F NMR Spectroscopy

¹H and ¹⁹F are both spin-½ nuclei with high natural abundance, making them ideal for NMR spectroscopy.

¹H NMR Spectroscopy: The chemical shifts of protons in cyclohexane are highly dependent on their axial or equatorial orientation. Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-couplings) between vicinal protons are governed by the Karplus relationship, which correlates the magnitude of the coupling to the dihedral angle between the coupled nuclei. This relationship is a cornerstone of conformational analysis in cyclohexane systems.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus boasts a wide chemical shift range, making it exceptionally sensitive to its local electronic environment.[5] This sensitivity allows for the clear distinction between axial and equatorial fluorine atoms. Furthermore, ¹⁹F exhibits through-bond and through-space coupling to both protons and other fluorine nuclei, providing a wealth of structural information.

Spectral Analysis of this compound Isomers

Due to the challenges in obtaining direct, published experimental spectra for both isomers of this compound, the following analysis is based on established principles and data from closely related fluorinated cyclohexanes. It serves as a predictive guide to interpreting the spectra of these molecules. For comparison, low-temperature ¹⁹F NMR of 1,1-difluorocyclohexane shows a significant chemical shift difference between the axial and equatorial fluorines, with the equatorial fluorine resonance appearing downfield from the axial one.[3]

trans-1,4-Difluorocyclohexane

At low temperatures, where the chair-chair interconversion is slow, one would expect to observe the spectrum of the dominant diequatorial conformer.

¹H NMR Spectrum (Predicted):

-

H1/H4 (methine protons): These protons are in an axial orientation. They would appear as a complex multiplet due to coupling to the geminal fluorine and the four adjacent axial and equatorial protons. The axial-axial (³J_ax,ax) couplings to the neighboring protons are expected to be large (typically 8-13 Hz), while the axial-equatorial (³J_ax,eq) couplings will be smaller (typically 2-5 Hz). The two-bond coupling to the equatorial fluorine (²J_H,F) will also contribute to the multiplet complexity.

-

H2/H3/H5/H6 (methylene protons): The axial and equatorial protons on these carbons are chemically distinct. The axial protons will appear at a higher field than the equatorial protons. They will exhibit geminal coupling (²J_HH, typically 12-15 Hz) and vicinal couplings to the neighboring protons.

¹⁹F NMR Spectrum (Predicted):

-

A single resonance is expected for the two equivalent equatorial fluorine atoms. This signal would be a complex multiplet due to coupling to the geminal axial proton (²J_F,H) and the vicinal axial and equatorial protons (³J_F,H).

cis-1,4-Difluorocyclohexane

At low temperatures, the NMR spectrum will correspond to a single chair conformation where one fluorine is axial and the other is equatorial.

¹H NMR Spectrum (Predicted):

-

H1 (methine proton geminal to axial F): This equatorial proton will be coupled to the axial fluorine (²J_H,F) and the adjacent axial and equatorial protons.

-

H4 (methine proton geminal to equatorial F): This axial proton will be coupled to the equatorial fluorine (²J_H,F) and the adjacent axial and equatorial protons.

-

Methylene Protons: The presence of both an axial and an equatorial fluorine atom will result in a more complex set of signals for the methylene protons compared to the trans isomer, as the symmetry is lower.

¹⁹F NMR Spectrum (Predicted):

-

Two distinct resonances are expected, one for the axial fluorine and one for the equatorial fluorine. The axial fluorine is generally expected to be shielded relative to the equatorial fluorine.[6]

-

A key feature for the cis isomer is the potential for a through-space coupling between the two fluorine atoms (⁴J_F,F). This coupling arises from the close spatial proximity of the axial and equatorial fluorines on the same side of the ring. The magnitude of this coupling can be significant.[7]

The Influence of Solvent and Temperature

The conformational equilibrium of this compound is sensitive to the surrounding environment.

-

Solvent Effects: More polar solvents can stabilize the conformer with the larger dipole moment. For trans-1,4-difluorocyclohexane, the diaxial conformer has a significant dipole moment, while the diequatorial conformer has a dipole moment of zero. Therefore, increasing solvent polarity could slightly increase the population of the diaxial conformer, though the diequatorial form will remain heavily favored. For the cis isomer, both chair conformers have similar dipole moments, so the solvent effect on the equilibrium is expected to be less pronounced.

-

Temperature Effects: As the temperature is increased, the rate of chair-chair interconversion increases. In the NMR spectrum, this leads to a broadening of the signals for the individual conformers, which eventually coalesce into a single set of time-averaged signals at higher temperatures. Variable temperature NMR studies are crucial for determining the energy barrier to ring inversion.[3]

Experimental Protocols

Synthesis and Purification

cis- and trans-1,4-difluorocyclohexane can be synthesized through various fluorination methods, often starting from the corresponding diol or ketone. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄).[6]

Example Synthetic Approach (General):

-

Starting Material: cis- or trans-cyclohexane-1,4-diol.

-

Fluorination: React the diol with a suitable fluorinating agent (e.g., DAST) in an appropriate solvent (e.g., dichloromethane) at low temperature.

-

Workup: Quench the reaction, separate the organic layer, and wash it with a mild base and brine.

-

Purification: Dry the organic layer and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or fractional distillation to separate the cis and trans isomers.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the sample of this compound is free from impurities, particularly paramagnetic species, which can cause significant line broadening.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For nonpolar compounds like this compound, deuterated chloroform (CDCl₃), acetone-d₆, or benzene-d₆ are common choices. The choice of solvent can also be used to study its effect on the conformational equilibrium.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For ¹⁹F NMR, due to its high sensitivity, lower concentrations can often be used.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

-

Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard. For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃) or hexafluorobenzene (C₆F₆).

NMR Data Acquisition

The following is a general guide for acquiring ¹H and ¹⁹F NMR spectra. Specific parameters may need to be optimized for the instrument and sample.

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

-

Temperature: For room temperature studies, 298 K is standard. For low-temperature studies to resolve individual conformers, a temperature range of 173 K to 223 K (-100 °C to -50 °C) is often necessary.

¹⁹F NMR Acquisition:

-

Spectrometer Frequency: The corresponding ¹⁹F frequency on the instrument (e.g., 376 MHz on a 400 MHz spectrometer).

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

Decoupling: For routine ¹⁹F spectra, proton decoupling is often employed to produce single sharp lines for each distinct fluorine environment. To observe H-F couplings, a non-decoupled spectrum should be acquired.

-

Temperature: Similar to ¹H NMR, variable temperature experiments are crucial for conformational analysis.

Data Presentation

The following tables summarize the expected NMR data for the major conformers of cis- and trans-1,4-difluorocyclohexane at low temperatures, based on trends observed in related fluorinated cyclohexanes.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts (ppm)

| Isomer | Conformer | Nucleus | Position | Predicted Chemical Shift (ppm) |

| trans | Diequatorial | ¹H | H-1a, H-4a | ~4.2 - 4.6 |

| ¹H | H-2a, 3a, 5a, 6a | ~1.3 - 1.7 | ||

| ¹H | H-2e, 3e, 5e, 6e | ~1.8 - 2.2 | ||

| ¹⁹F | F-1e, F-4e | ~ -180 to -190 | ||

| cis | Ax/Eq | ¹H | H-1e | ~4.5 - 4.9 |

| ¹H | H-4a | ~4.2 - 4.6 | ||

| ¹H | Methylene | Complex multiplets | ||

| ¹⁹F | F-1a | ~ -190 to -200 | ||

| ¹⁹F | F-4e | ~ -180 to -190 |

Table 2: Expected J-Coupling Constants (Hz)

| Coupling Type | Description | Expected Value (Hz) |

| ²J_HH | Geminal H-H | 12 - 15 |

| ³J_HH (ax,ax) | Vicinal axial-axial | 8 - 13 |

| ³J_HH (ax,eq) | Vicinal axial-equatorial | 2 - 5 |

| ³J_HH (eq,eq) | Vicinal equatorial-equatorial | 2 - 5 |

| ²J_HF | Geminal H-F | 40 - 50 |

| ³J_HF (anti) | Vicinal anti-periplanar | 25 - 40 |

| ³J_HF (gauche) | Vicinal gauche | 5 - 15 |

| ⁴J_FF (through-space) | cis isomer | Can be significant (e.g., > 10 Hz) |

Visualization of Conformational Dynamics

The chair-chair interconversion is a fundamental concept in understanding the NMR spectra of this compound.

Caption: Chair-chair interconversion of trans and cis isomers.

Conclusion

The ¹H and ¹⁹F NMR spectroscopy of cis- and trans-1,4-difluorocyclohexane provides a rich dataset for detailed conformational analysis. By understanding the principles of chemical shifts and coupling constants, and by utilizing variable temperature experiments, researchers can gain deep insights into the dynamic behavior of these fundamental fluorinated organic molecules. This knowledge is invaluable in the rational design of molecules with specific three-dimensional structures for applications in drug discovery and materials science.

References

- G. M. Sergeev, N. S. Zefirov, and V. V. Samoshin, "Conformational equilibrium in trans-1,4-difluorocyclohexane," Zhurnal Organicheskoi Khimii, vol. 17, no. 7, pp. 1462-1468, 1981.

- R. J. Abraham and M. Edgar, "Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules," Modgraph, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- J. Jonas, A. Allerhand, and H. S. Gutowsky, "Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane," The Journal of Chemical Physics, vol. 42, no. 10, pp. 3396-3401, 1965. [Online]. Available: [Link]

- E. J. L. Anet, "The use of fluorine-19 nuclear magnetic resonance (nmr) spectroscopy for investigation of conformational analysis," Request PDF, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- D. Doddrell, C. Charrier, and J. D. Roberts, "Nuclear Magnetic Resonance Spectroscopy. A Stereospecific 3JCF Coupling in the Low-Temperature 13C Nmr Spectrum of 1,1-Difluorocyclohexane," Proceedings of the National Academy of Sciences, vol. 67, no. 4, pp. 1649-1650, 1970. [Online]. Available: [Link]

- "Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif," Beilstein Journal of Organic Chemistry, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- "Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs," PMC, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- "PSYCHE to Evaluate 1H-19F Coupling Constants," University of Ottawa NMR Facility Blog, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds," The Royal Society of Chemistry, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- "this compound," PubChem, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- M. Baron, "Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane," PubMed, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- M. Barfield, "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA," NIH, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- "Structure of Trans this compound," University of Wisconsin-River Falls, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- "Conformational analysis of trans-1,4-dihalocyclohexanes," ResearchGate, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- "Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations," Semantic Scholar, Accessed Jan. 7, 2026. [Online]. Available: [Link]

- "1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interco," ACS Publications, Accessed Jan. 7, 2026. [Online]. Available: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Structure of Trans this compound [glaserr.missouri.edu]

- 3. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. researchgate.net [researchgate.net]

Determining the Anomeric Effect in 1,4-Difluorocyclohexane: A Computational and Experimental Approach

An In-Depth Technical Guide

Abstract

The anomeric effect, a cornerstone of stereoelectronic theory, traditionally describes the preference for axial conformations of electronegative substituents on heterocyclic rings. This guide extends the concept to carbocyclic systems, presenting a comprehensive framework for determining the "pseudo-anomeric effect" in trans-1,4-difluorocyclohexane. We delve into the counter-intuitive stability of the diaxial conformer, which defies classical steric predictions. This document provides researchers, chemists, and drug development professionals with a detailed guide to both the computational and experimental methodologies required to quantify and understand this phenomenon. We will explore high-level quantum chemical calculations, including Natural Bond Orbital (NBO) analysis to dissect electronic contributions, and low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to measure the conformational equilibrium in solution. The synthesis of these methods provides a robust, self-validating system for characterizing the subtle interplay of hyperconjugative and electrostatic forces that govern molecular conformation.

Introduction: Beyond the Pyranose Ring

First observed in carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring, contrary to what steric hindrance would suggest.[1][2] The origin of this stabilization is primarily attributed to two main theories that are now understood to be complementary:

-

Hyperconjugation: A stabilizing delocalization of electron density occurs from a lone pair (n) of the endocyclic heteroatom into the antibonding orbital (σ) of the axial C-X bond (n -> σ). This interaction is maximized when the orbitals are anti-periplanar, a condition perfectly met in the axial conformation.[1][3][4]

-

Dipole Minimization: In the axial conformer, the dipole moment of the ring heteroatom and the C-X bond are opposed, leading to a lower overall molecular dipole and reduced electrostatic repulsion compared to the partially aligned dipoles in the equatorial conformer.[1]

While classic examples involve heteroatoms within the ring, the underlying stereoelectronic principles can be observed in carbocyclic systems, giving rise to what is often termed a "pseudo-anomeric effect".[5][6] Trans-1,4-difluorocyclohexane serves as a canonical example. Steric considerations would predict a strong preference for the diequatorial (ee) conformer, where the bulky fluorine atoms are furthest from the ring. However, experimental and computational studies reveal that the diaxial (aa) conformer is remarkably stable, and in the gas phase, is even the preferred conformation.[7] This stability arises not from the classic n -> σ* interaction, but from a combination of hyperconjugative and electrostatic interactions involving the C-F and C-H bonds of the cyclohexane scaffold itself.

The Case of trans-1,4-Difluorocyclohexane: Competing Forces

The conformational equilibrium of trans-1,4-difluorocyclohexane is a delicate balance between destabilizing steric forces and stabilizing electronic effects. The unexpected stability of the diaxial conformer is primarily rationalized by two key interactions:

-